Albendazole sulfoxide-D3
Description
Properties
IUPAC Name |
trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGHWHFYNYFFV-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016420 | |
| Record name | Albendazole sulfoxide-(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448346-38-0 | |
| Record name | Albendazole sulfoxide-(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1448346-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of Albendazole Sulfoxide-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, metabolic pathways, and analytical methodologies for Albendazole sulfoxide-D3. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of its non-labeled counterpart, Albendazole sulfoxide, the primary active metabolite of the broad-spectrum anthelmintic drug, Albendazole.
Chemical and Physical Properties
This compound is the deuterium-labeled form of Albendazole sulfoxide.[1][2] The deuterium atoms are located on the methyl carbamate group, providing a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule. This makes it an ideal internal standard for pharmacokinetic and bioequivalence studies.[3][4]
Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 1448346-38-0 | [1][5] |
| Molecular Formula | C₁₂H₁₂D₃N₃O₃S | [6] |
| Molecular Weight | 284.35 g/mol | [5][7] |
| IUPAC Name | trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | [5] |
| Synonyms | Ricobendazole-D3, Albendazole oxide-D3, Albendazole sulfoxide-(methyl-d3) | [5][8] |
| Storage Temperature | -20°C to -80°C for stock solutions | [1][2] |
Mechanism of Action
Albendazole itself is a prodrug that is rapidly metabolized in the liver to its active form, Albendazole sulfoxide.[9][10] The primary mechanism of action of Albendazole sulfoxide involves its binding to the β-tubulin subunit of the microtubules in parasitic helminths.[11][12] This binding inhibits the polymerization of tubulin into microtubules, which are essential cellular structures for processes such as glucose uptake and intracellular transport.[11][13]
The disruption of the microtubule network leads to:
-
Impaired glucose absorption, depleting the parasite's energy reserves (glycogen).[12][13]
-
Degenerative alterations in the intestinal and tegmental cells of the parasite.[9][12]
-
Inhibition of metabolic pathways, such as the Krebs cycle, at higher concentrations.[12][13]
Ultimately, these effects lead to energy depletion, immobilization, and the death of the parasite.[9][12]
Metabolic Pathway of Albendazole
Albendazole undergoes extensive first-pass metabolism in the liver. It is primarily oxidized by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzymes into the pharmacologically active Albendazole sulfoxide (ABZ-SO).[9][14] This active metabolite is then further oxidized to the inactive Albendazole sulfone (ABZ-SO₂).[9][14] Albendazole sulfoxide is the primary metabolite found in systemic circulation and is responsible for the anthelmintic effect of the drug.[10][11]
Caption: Metabolic conversion of Albendazole to its active and inactive forms.
Experimental Protocols
This compound is predominantly used as an internal standard (IS) in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Albendazole and its metabolites in biological matrices like human plasma.[3][4][15]
This section details a typical protocol synthesized from various published methods.[3][4][15]
a) Sample Preparation (Protein Precipitation) [4][15]
-
To a 100 µL aliquot of human plasma, add a specific volume of the internal standard working solution (containing this compound).
-
Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant may be further diluted or directly injected into the LC-MS/MS system.
b) Chromatographic Conditions [3][4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase column, such as a Waters Xbridge C18 (100 × 4.6 mm, 3.5 µm) or a Hypurity C18, is commonly used.[3][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 2.0 mM ammonium acetate at pH 5.0).[3][4]
-
Flow Rate: A typical flow rate is around 0.70 mL/min.[4]
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
c) Mass Spectrometry Conditions [3][16]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions.
-
For Albendazole Sulfoxide: m/z 282.1 → 240.4[16]
-
For this compound (IS): The precursor ion will be shifted by +3 Da due to the deuterium atoms. For example, if the non-deuterated precursor is 282.1, the deuterated one would be near m/z 285.1. The specific product ion would be determined during method development.
-
d) Quantification The concentration of Albendazole sulfoxide in the plasma sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of the analyte.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the bioanalysis of Albendazole sulfoxide using this compound as an internal standard.
Caption: General workflow for the quantification of Albendazole sulfoxide in plasma.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H15N3O3S | CID 91886198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amzeals.com [amzeals.com]
- 7. biorbyt.com [biorbyt.com]
- 8. allgenbio.com [allgenbio.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 12. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 13. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Metabolic mechanism and pharmacological study of albendazole in secondary hepatic alveolar echinococcosis (HAE) model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
The Critical Role of Internal Standards in Quantitative Analysis
An In-Depth Technical Guide to Utilizing Albendazole Sulfoxide-D3 as an Internal Standard in Bioanalytical Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of xenobiotics in biological matrices is paramount. This guide provides a comprehensive overview of the application of this compound as an internal standard (IS) in the bioanalysis of its parent compound, Albendazole sulfoxide, a primary active metabolite of the anthelmintic drug Albendazole.
In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for achieving accurate and precise quantification.[1] The IS is a compound with physicochemical properties similar to the analyte, added at a constant concentration to all samples, including calibrators and quality controls, before sample processing. Its primary function is to compensate for variations that can occur during sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency).[1][2]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry-based bioanalysis.[2][3][4] this compound, a deuterated analog of Albendazole sulfoxide, is an ideal IS because it co-elutes chromatographically with the analyte and exhibits nearly identical behavior during sample extraction and ionization.[5] However, it is differentiated by the mass spectrometer due to its higher mass-to-charge ratio (m/z), allowing for separate detection and quantification.[1] This co-elution and similar behavior effectively normalize for matrix effects and instrumental drift, significantly enhancing the accuracy and reliability of the measurement.[1][5][6]
Principle of Deuterated Internal Standards in LC-MS/MS
The diagram below illustrates the fundamental principle of using a deuterated internal standard. Both the analyte and the IS are extracted and injected together. They travel through the LC column at the same rate (co-elution) but are distinguished by the mass spectrometer based on their mass difference, allowing the ratio of their signals to be used for precise quantification.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Physical and chemical properties of Albendazole sulfoxide-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Albendazole Sulfoxide-D3, a deuterated isotopologue of Albendazole's primary active metabolite. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.
Core Physical and Chemical Properties
This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, owing to its chemical similarity to the analyte and its distinct mass.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂D₃N₃O₃S | [1][2] |
| Molecular Weight | 284.35 g/mol | [1][2][3] |
| CAS Number | 1448346-38-0 | [1][2][3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO (≥ 25 mg/mL) | [1][2][5] |
| Storage Conditions | Store at -20°C | [1][2] |
Metabolic Pathway and Bioanalytical Application
Albendazole is a broad-spectrum anthelmintic that undergoes extensive metabolism in vivo. The primary metabolic pathway involves the oxidation of the sulfide to the pharmacologically active sulfoxide, which is then further oxidized to the inactive sulfone. This compound is utilized as an internal standard to accurately quantify the active metabolite in biological matrices.
Experimental Protocols
Synthesis of Albendazole Sulfoxide
A general method for the synthesis of Albendazole Sulfoxide involves the controlled oxidation of Albendazole. This process can be adapted for the synthesis of the deuterated analog.
-
Dissolution: Dissolve Albendazole in glacial acetic acid with stirring.[6]
-
Oxidation: Slowly add a controlled amount of an oxidizing agent, such as 30% hydrogen peroxide, to the solution.[6] The reaction is typically carried out at a low temperature to prevent over-oxidation to the sulfone.[7]
-
Neutralization: After the reaction is complete, neutralize the mixture with a base, for instance, a 1 mol·L⁻¹ sodium hydroxide solution, to a pH of approximately 6.0.[6]
-
Isolation: The crude product precipitates and is collected by filtration.[6]
-
Purification: The crude Albendazole Sulfoxide is then purified by recrystallization to achieve high purity.[6]
Bioanalytical Quantification of Albendazole Sulfoxide in Plasma using LC-MS/MS
This compound is commonly used as an internal standard for the quantification of Albendazole Sulfoxide in biological samples like human plasma.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Spike a known volume of plasma (e.g., 100 µL) with a working solution of this compound.[8]
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9]
-
Monitor the specific precursor-to-product ion transitions for both Albendazole Sulfoxide and this compound in Multiple Reaction Monitoring (MRM) mode.
-
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C12H15N3O3S | CID 91886198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]
- 7. [Preparation of albendazole sulfoxide--- an active metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Albendazole Sulfoxide-D3: A Technical Guide for Research Applications
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
Albendazole sulfoxide-D3 is the deuterium-labeled form of Albendazole sulfoxide, the primary active metabolite of the broad-spectrum anthelmintic drug, Albendazole. Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). Its use is critical for accurate quantification of Albendazole and its metabolites in complex biological matrices such as plasma, enabling robust pharmacokinetic, drug metabolism, and bioequivalence studies. This technical guide provides in-depth information on the properties, analytical methodologies, and applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and General Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | PubChem |
| Synonyms | Ricobendazole-D3, Albendazole oxide-D3 | MedchemExpress |
| CAS Number | 1448346-38-0 | PubChem |
| Molecular Formula | C₁₂H₁₂D₃N₃O₃S | Pharmaffiliates |
| Molecular Weight | 284.35 g/mol | PubChem |
| Exact Mass | 284.10224276 Da | PubChem |
| Appearance | White to off-white solid | Fisher Scientific |
| Purity | >98.00% | GlpBio |
| Solubility | DMSO: ≥ 25 mg/mL (87.92 mM) | MedchemExpress |
| Storage Conditions | Store at -20°C for long-term storage. Stock solutions: -80°C for up to 6 months, -20°C for up to 1 month.[1] | GlpBio |
Analytical Applications and Methodologies
This compound is predominantly utilized as an internal standard in LC-MS/MS methods for the simultaneous determination of Albendazole and its active metabolite, Albendazole sulfoxide, in biological fluids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method for the analysis of Albendazole and Albendazole sulfoxide in human plasma has been reported, utilizing this compound as an internal standard.[2]
Mass Spectrometry Parameters:
The analysis is typically performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ionization mode.[2]
| Parameter | Albendazole | Albendazole Sulfoxide | This compound (IS) |
| Precursor Ion (Q1) m/z | 266.1 | 282.1 | 287.1 |
| Product Ion (Q2) m/z | 234.1 | 250.1 | 255.1 |
| Ion Spray Voltage | 2500 V | 2500 V | 2500 V |
| Curtain Gas | 43 psi | 43 psi | 43 psi |
| Gas 1 | 50 psi | 50 psi | 50 psi |
| Gas 2 | 60 psi | 60 psi | 60 psi |
| Turbo Heater Temperature | 450 °C | 450 °C | 450 °C |
| Collision Activation Dissociation | 7 psi | 7 psi | 7 psi |
Chromatographic Conditions:
| Parameter | Value |
| Column | Hypurity C18 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) |
| Flow Rate | 1.00 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Method Performance:
| Parameter | Albendazole | Albendazole Sulfoxide |
| Linearity Range | 0.200–50.0 ng/mL | 3.00–600 ng/mL |
| Mean Recovery | 86.03%–89.66% | 86.03%–89.66% |
| IS-Normalized Matrix Factor | 0.985–1.042 | 0.985–1.042 |
Experimental Protocols
Preparation of Stock and Working Solutions
Internal Standard (IS) Stock Solution (this compound): Prepare a stock solution of this compound by dissolving an accurately weighed amount in methanol to achieve a concentration of 100.0 µg/mL.
Internal Standard (IS) Working Solution: Prepare a combined working solution of the internal standards. For instance, a working solution containing 10.00 ng/mL of Albendazole-d3 and 500 ng/mL of Albendazole sulfoxide-d5 (a suitable alternative to D3 if used in the same study) can be prepared by diluting the respective stock solutions in methanol:water (60:40, v/v).[1]
Storage: Store stock and working solutions at 2–8 °C until use.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting Albendazole and its metabolites from plasma is solid-phase extraction.
Protocol 1:
-
To 100 µL of human plasma, add the internal standard working solution.
-
Add 100 µL of 2 mM ammonium acetate solution and vortex for 60 seconds.
-
Centrifuge at 13,148 g for 5 minutes at 10 °C.
-
Condition a Strata™-X (30 mg/mL) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the supernatant from the plasma sample onto the SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.
-
Elute the analytes and internal standard with 1 mL of the mobile phase.[2]
-
The eluate is then ready for injection into the LC-MS/MS system.
Protocol 2:
-
Condition Oasis HLB 3 cc 60 mg cartridges with 1 mL of methanol and 1 mL of ultrapure water.
-
Load 1 mL of plasma onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge with air for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 0.25 mL of the mobile phase.[3]
-
Inject a 50 µL aliquot into the chromatographic system.[3]
Visualizations
Metabolic Pathway of Albendazole
The following diagram illustrates the metabolic conversion of Albendazole to its active metabolite, Albendazole sulfoxide, and its subsequent oxidation to the inactive Albendazole sulfone.
Caption: Metabolic pathway of Albendazole.
Analytical Workflow for Plasma Sample Analysis
This diagram outlines the typical workflow for the quantification of Albendazole and its metabolites in plasma samples using this compound as an internal standard.
Caption: Analytical workflow for plasma analysis.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods for Albendazole and its metabolites. The detailed methodologies and data presented in this guide are intended to facilitate the development and validation of robust bioanalytical assays for a wide range of research applications.
References
Methodological & Application
Application Note: High-Throughput Analysis of Albendazole Sulfoxide-D3 by LC-MS/MS
Abstract
This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of Albendazole Sulfoxide, the primary active metabolite of the anthelmintic drug Albendazole, in human plasma. The method utilizes a stable isotope-labeled internal standard, Albendazole Sulfoxide-D3, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2] The sample preparation is streamlined using a simple protein precipitation technique, allowing for high-throughput analysis.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[5][6][7]
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.[8][9] Following oral administration, Albendazole is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, Albendazole Sulfoxide.[8][10] The concentration of Albendazole Sulfoxide in plasma is significantly higher and more sustained than that of the parent drug, making it the primary analyte for monitoring in pharmacokinetic and bioequivalence studies.[8][9]
Accurate and reliable quantification of Albendazole Sulfoxide is crucial for assessing drug exposure and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential for mitigating the variability introduced by the sample matrix and the analytical process, thereby improving the accuracy and precision of the results.[1]
This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the determination of Albendazole Sulfoxide in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Analytes: Albendazole Sulfoxide, this compound
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water
-
Reagents: Formic acid, Ammonium acetate
-
Biological Matrix: Human plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Xbridge C18, 100 x 4.6 mm, 3.5 µm).[3]
Standard Solutions
Stock solutions of Albendazole Sulfoxide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).
Sample Preparation
A simple and rapid protein precipitation method was employed for plasma sample preparation:
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters Xbridge C18 (100 x 4.6 mm, 3.5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.70 mL/min[3] |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to initial conditions |
| Run Time | 4.0 minutes[5][6] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Albendazole Sulfoxide | 282.1 | 159.0 | 200 | 20 |
| This compound | 285.1 | 162.0 | 200 | 20 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Albendazole Sulfoxide in human plasma.
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, selectivity, recovery, and matrix effect.[7][11]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 3 - 1500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL[3] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of working standard solutions of Albendazole Sulfoxide by diluting the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 30 ng/mL to 15,000 ng/mL.
-
Spike 10 µL of each working standard solution into 90 µL of blank human plasma to obtain calibration standards with final concentrations of 3, 10, 50, 100, 500, 1000, and 1500 ng/mL.
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) in the same manner.
Protocol 2: Sample Analysis Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Albendazole Sulfoxide.
Conclusion
The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Albendazole Sulfoxide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for high-throughput bioanalysis in clinical and research settings. The simple protein precipitation sample preparation protocol further enhances the efficiency of the workflow.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. a-high-throughput-lc-ms-ms-method-for-simultaneous-analysis-of-albendazole-albendazole-sulfoxide-and-albendazole-sulfone-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
- 6. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 8. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Albendazole Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations. Following oral administration, albendazole is extensively metabolized in the liver, with its primary and pharmacologically active metabolite being albendazole sulfoxide.[1][2][3] This is further metabolized to the inactive albendazole sulfone.[1][2] Given that the parent drug is often undetectable in plasma, the quantitative analysis of its major metabolites, albendazole sulfoxide and albendazole sulfone, is crucial for pharmacokinetic and bioequivalence studies.[4]
These application notes provide detailed protocols for the quantitative determination of albendazole metabolites in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Albendazole
The metabolic conversion of albendazole primarily occurs in the liver. The parent compound undergoes rapid first-pass metabolism to form the active metabolite, albendazole sulfoxide. This is subsequently oxidized to the inactive metabolite, albendazole sulfone.
References
Application Notes & Protocols for Bioequivalence Study of Albendazole Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of albendazole, a broad-spectrum anthelmintic. The focus is on the use of a deuterated internal standard for the accurate quantification of albendazole and its primary active metabolite, albendazole sulfoxide, in human plasma.
Introduction
Albendazole is a benzimidazole derivative characterized by its poor aqueous solubility and variable absorption from the gastrointestinal tract.[1] Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver to its pharmacologically active metabolite, albendazole sulfoxide.[1][2] The parent drug is often found in very low or undetectable concentrations in systemic circulation.[1] The significant inter-individual variability in albendazole's pharmacokinetics necessitates a well-controlled bioequivalence study design.[3]
The absorption of albendazole is significantly enhanced when administered with a fatty meal.[2] Therefore, bioequivalence studies are recommended to be conducted under fed conditions to mimic the clinical use and maximize absorption.[2][3] Due to high intra-subject variability, a replicate crossover study design is often recommended to ensure the study is adequately powered.[3]
This document outlines the essential protocols for a bioequivalence study of a 400 mg albendazole tablet, including the bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.
Bioanalytical Method Protocol
This protocol describes the quantitative determination of albendazole and albendazole sulfoxide in human plasma using LC-MS/MS and deuterated internal standards.
2.1. Materials and Reagents
-
Albendazole Reference Standard
-
Albendazole Sulfoxide Reference Standard
-
Albendazole-d3 (Deuterated Internal Standard)[1]
-
Albendazole Sulfoxide-d5 (Deuterated Internal Standard)[1]
-
HPLC-grade Methanol and Acetonitrile[1]
-
Ammonium Acetate (Bioultra grade)[1]
-
Acetic Acid[1]
-
Milli-Q Purified Water[1]
-
Human Plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Strata™-X 30 mg/1 mL)[1]
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source[1]
-
Analytical Column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm)[1]
2.3. Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of albendazole, albendazole sulfoxide, albendazole-d3, and albendazole sulfoxide-d5 in methanol.
-
Calibration Standards (CSs) and Quality Control (QC) Samples: Prepare working solutions by diluting the stock solutions. Spike blank human plasma with appropriate volumes of the working solutions to create a series of calibration standards and quality control samples at low, medium, and high concentrations.[4]
2.4. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Loading: To 100 µL of plasma sample (CS, QC, or study sample), add the internal standard working solution. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridges twice with 1.0 mL of 10% (v/v) methanol in water.[1]
-
Elution: Elute the analytes and internal standards with 1.0 mL of the mobile phase.[1]
-
Injection: Vortex the eluate and inject 2 µL into the LC-MS/MS system.[1]
2.5. LC-MS/MS Conditions
-
Mobile Phase: Acetonitrile and 2.0 mM Ammonium Acetate in water (pH 5.0, adjusted with acetic acid) in an 80:20 (v/v) ratio.[1]
-
Flow Rate: 0.5 mL/min (isocratic elution).[1]
-
Column Temperature: 40 °C.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Albendazole | 266.1 | 234.4 |
| Albendazole-d3 | 269.1 | 234.1 |
| Albendazole Sulfoxide | 282.1 | 240.4 |
| Albendazole Sulfoxide-d5 | 287.1 | 240.1 |
2.6. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1]
Clinical Study Protocol
This protocol outlines the design and conduct of a bioequivalence study for a 400 mg albendazole tablet.
3.1. Study Design
-
Design: An open-label, randomized, two-treatment, four-period, two-sequence, single-dose, full replicate crossover study is recommended.[3][5]
-
Condition: Fed condition.[3]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.[6]
-
Washout Period: A minimum of a 7-day washout period between each treatment period is sufficient.[3]
3.2. Study Procedure
-
Informed Consent and Screening: Obtain written informed consent from all subjects. Screen subjects based on inclusion and exclusion criteria, including medical history, physical examination, and laboratory tests.[7]
-
Dosing: In each period, subjects will receive a single 400 mg dose of either the test or reference albendazole tablet after a standardized high-fat breakfast.[3]
-
Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose. A recommended sampling schedule is: 0.33, 0.67, 1, 1.33, 1.67, 2, 2.33, 2.67, 3, 3.33, 3.67, 4, 4.50, 5, 6, 8, 10, 12, 14, 18, and 24 hours post-dose.[8] Intensive sampling is crucial in the first four hours to accurately characterize the Cmax of the parent drug.[3]
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or below until analysis.
3.3. Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: Calculate the following pharmacokinetic parameters for albendazole using non-compartmental methods:
-
Area Under the Plasma Concentration-Time Curve from time zero to the last measurable concentration (AUC0-t).
-
Area Under the Plasma Concentration-Time Curve extrapolated to infinity (AUC0-inf).
-
Maximum Plasma Concentration (Cmax).
-
Time to Maximum Plasma Concentration (Tmax).
-
-
Statistical Analysis: Perform a statistical analysis of the log-transformed Cmax, AUC0-t, and AUC0-inf data. The 90% confidence intervals for the geometric mean ratios of the test to reference product should fall within the acceptance range of 80.00% to 125.00% for bioequivalence to be concluded.[9]
Data Presentation
Table 2: Representative Pharmacokinetic Data for Albendazole (400 mg Tablet - Fed State)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 125.5 ± 105.2 | 128.9 ± 160.4 | 97.36% (85.12% - 111.34%) |
| AUC0-t (ng·h/mL) | 450.8 ± 320.1 | 465.3 ± 355.7 | 96.88% (87.35% - 107.42%) |
| AUC0-inf (ng·h/mL) | 480.2 ± 335.6 | 495.1 ± 370.8 | 96.99% (87.55% - 107.46%) |
| Tmax (h) | 4.5 (2.0 - 6.0) | 4.5 (2.5 - 5.5) | N/A |
Note: The data presented in this table is for illustrative purposes and is synthesized from published literature.[10][11]
Visualizations
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. extranet.who.int [extranet.who.int]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bioequivalence Study Between Two Albendazole 400 mg Tablets in Healthy Adult Participants Under Fed Conditions [ctv.veeva.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pharmacokinetic Characterization and Comparative Bioavailability of an Innovative Orodispersible Fixed-Dose Combination of Ivermectin and Albendazole: A Single Dose, Open Label, Sequence Randomized, Crossover Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Characterization and Comparative Bioavailability of an Innovative Orodispersible Fixed-Dose Combination of Ivermectin and Albendazole: A Single Dose, Open Label, Sequence Randomized, Crossover Clinical Trial in Healthy Volunteers - CONICET [bicyt.conicet.gov.ar]
- 11. scielo.br [scielo.br]
Application Note: High-Throughput Analysis of Albendazole Sulfoxide in Human Plasma using Albendazole Sulfoxide-D3 as an Internal Standard by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Albendazole is a broad-spectrum anthelmintic agent widely used for treating various parasitic infections. After oral administration, it is rapidly metabolized to its active metabolite, albendazole sulfoxide, which is responsible for its therapeutic effect.[1] Monitoring the concentration of albendazole sulfoxide in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2][3] This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of albendazole sulfoxide in human plasma, utilizing the stable isotope-labeled compound, Albendazole Sulfoxide-D3, as an internal standard to ensure accuracy and precision.
The use of a deuterated internal standard like this compound is critical in LC-MS/MS bioanalysis. It co-elutes with the analyte, experiencing similar ionization effects and potential matrix interferences, thereby providing reliable correction for variations during sample preparation and analysis.[4] This method, detailed below, offers high throughput, sensitivity, and reproducibility for the routine analysis of albendazole sulfoxide in a research or clinical setting.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare serial dilutions of the albendazole sulfoxide stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.
-
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from a validated method for albendazole and its metabolites.[1][7]
-
Sample Aliquoting:
-
Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add 25 µL of the 100 ng/mL this compound working solution to each tube (except for blank samples) and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of ultrapure water.
-
-
Elution:
-
Elute the analyte and internal standard with 1.0 mL of the mobile phase (e.g., acetonitrile/ammonium acetate buffer).[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Transfer:
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A Shimadzu HPLC system or equivalent.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: Hypurity C18, 50 mm x 4.6 mm, 5 µm, or equivalent.[1][9]
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a ratio of 80:20 (v/v).[1][9][10]
-
Column Temperature: 40°C.[9]
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
Data Presentation
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Albendazole Sulfoxide | 282.1 | 159.0 | 200 | 20 |
| This compound | 285.1 | 162.0 | 200 | 20 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 3.00–1500 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[10] |
| Intra-day Precision (%CV) | 1.11% to 6.64%[1] |
| Inter-day Precision (%CV) | < 12%[12] |
| Accuracy (% Bias) | -14.7% to 2.8%[3] |
| Mean Recovery (Analyte) | 88.25%[1] |
| Mean Recovery (Internal Standard) | 91.57%[1] |
Visualizations
Caption: Experimental workflow for the quantification of albendazole sulfoxide.
Caption: Role of the internal standard in quantitative analysis.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C12H15N3O3S | CID 91886198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solid Phase Extraction for the Quantification of Albendazole and Its Metabolites in Biological Matrices
Application Note and Protocol
Introduction
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of various parasitic infections in both humans and animals. Following administration, albendazole is rapidly metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide (ABZSO), and further to the inactive albendazole sulfone (ABZSO2).[1][2] Accurate quantification of albendazole and its metabolites in biological matrices such as plasma and tissue is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and cleaner extracts, making it ideal for sensitive analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This application note provides a detailed protocol for the solid phase extraction of albendazole and its primary metabolites from plasma and tissue samples.
Metabolic Pathway of Albendazole
Following oral administration, albendazole undergoes extensive first-pass metabolism. The parent drug is oxidized by hepatic flavin-containing monooxygenase and cytochrome P450 enzymes to form albendazole sulfoxide, the primary active metabolite. A subsequent oxidation step converts albendazole sulfoxide to the inactive metabolite, albendazole sulfone. Due to this rapid metabolism, the concentration of the parent albendazole in plasma is often very low or undetectable.[1]
Figure 1: Metabolic pathway of Albendazole.
Quantitative Data Summary
The following tables summarize the performance characteristics of various SPE methods for the determination of albendazole and its metabolites in biological matrices.
Table 1: SPE Recovery Data
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Albendazole | Human Plasma | Phenomenex Strata-X | 86.03 - 89.66 | [1][5] |
| Albendazole Sulfoxide | Human Plasma | Phenomenex Strata-X | 86.03 - 89.66 | [1][5] |
| Albendazole | Cattle Plasma | Oasis HLB | ~101.6 | [2] |
| Albendazole Sulfoxide | Cattle Plasma | Oasis HLB | Not Specified | [2] |
| Albendazole Sulfone | Cattle Plasma | Oasis HLB | ~100.0 | [2] |
| Albendazole & Metabolites | Animal Tissue | C18 | 70.2 - 88.0 | [6] |
Table 2: Linearity and Limits of Quantification
| Analyte | Matrix | Linearity Range | LLOQ | Analytical Method | Reference |
| Albendazole | Human Plasma | 0.200–50.0 ng/mL | 0.200 ng/mL | LC-MS/MS | [1][5] |
| Albendazole Sulfoxide | Human Plasma | 3.00–600 ng/mL | 3.00 ng/mL | LC-MS/MS | [1][5] |
| Albendazole | Cattle Plasma | 0.025 - 2.0 µg/mL | 0.025 µg/mL | HPLC-PDA | [2][3] |
| Albendazole Sulfoxide | Cattle Plasma | 0.025 - 2.0 µg/mL | 0.025 µg/mL | HPLC-PDA | [2][3] |
| Albendazole Sulfone | Cattle Plasma | 0.025 - 2.0 µg/mL | 0.025 µg/mL | HPLC-PDA | [2][3] |
| Albendazole & Metabolites | Animal Tissue | 0.01 - 0.5 µg/mL | < 4 µg/mL | LC-MS/MS | [6] |
Experimental Protocols
This section details the SPE protocols for plasma and tissue samples. The plasma protocol is adapted from methods utilizing polymeric reverse-phase cartridges, which have shown excellent recovery and reproducibility.[1][3] The tissue protocol includes a hydrolysis step to release bound residues.[6]
Protocol 1: Extraction from Plasma
This protocol is suitable for the simultaneous extraction of albendazole, albendazole sulfoxide, and albendazole sulfone from plasma samples.
Materials:
-
SPE Cartridges: Oasis HLB (3 cc, 60 mg) or Phenomenex Strata-X (30 mg/mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
Ammonium Acetate
-
Internal Standard (IS): Oxfendazole or deuterated analogs (e.g., ABZ-d3, ABZSO-d5)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.[3] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the analytes with 2 mL of methanol into a clean collection tube.[3]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 250 µL) of the mobile phase used for the subsequent chromatographic analysis.[3]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Extraction from Tissue
This protocol is designed for the extraction of albendazole and its metabolites from animal tissues, such as liver or muscle, and includes a hydrolysis step to release bound residues.
Materials:
-
In addition to materials listed in Protocol 1:
-
Hydrochloric Acid (6N)
-
Ethyl Acetate
-
Tissue homogenizer
Procedure:
-
Sample Homogenization:
-
Weigh a known amount of tissue (e.g., 1-2 g).
-
Homogenize the tissue with an appropriate volume of water or buffer.
-
-
Acid Hydrolysis (for bound residues):
-
Add 6N HCl to the tissue homogenate.
-
Incubate to release bound metabolites. Note: Incubation time and temperature should be optimized for the specific tissue type.
-
-
Liquid-Liquid Extraction:
-
Extract the hydrolyzed sample with ethyl acetate.
-
Centrifuge and collect the organic layer.
-
-
SPE Clean-up:
-
Condition a C18 SPE cartridge.
-
Load the ethyl acetate extract onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the solid phase extraction of albendazole and its metabolites from plasma and tissue.
Figure 2: SPE workflow for Albendazole from plasma.
Figure 3: SPE workflow for Albendazole from tissue.
Conclusion
The solid phase extraction protocols detailed in this application note provide robust and reliable methods for the extraction of albendazole and its primary metabolites from biological matrices. These methods, particularly when coupled with sensitive analytical techniques such as LC-MS/MS, are well-suited for a range of research applications, including pharmacokinetic and drug metabolism studies. The use of polymeric SPE sorbents like Oasis HLB or Strata-X is recommended for plasma samples due to their high recovery rates and efficiency in removing matrix interferences. For tissue samples, an initial hydrolysis and liquid-liquid extraction step followed by SPE clean-up is effective for the analysis of total drug residues.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
Application Notes and Protocols for Plasma Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the common protein precipitation methods used in plasma sample preparation. Proper sample preparation is a critical step to ensure accurate and reproducible results in downstream applications such as liquid chromatography-mass spectrometry (LC-MS), immunoassays, and other analytical techniques. Protein precipitation is a widely used technique for the removal of interfering proteins from plasma samples, thereby enhancing the detection of small molecules, drugs, and metabolites.
Introduction to Protein Precipitation
Protein precipitation is a process in which proteins are separated from a sample matrix by altering their solubility. This is typically achieved by adding a precipitating agent, which can be an organic solvent, an acid, or a salt.[1] The addition of these agents disrupts the protein's hydration shell, leading to aggregation and precipitation.[2] The precipitated proteins can then be easily removed by centrifugation or filtration, leaving the analytes of interest in the supernatant for subsequent analysis.[2]
The choice of precipitating agent depends on the specific application, the physicochemical properties of the analyte of interest, and the downstream analytical method. This document will focus on the most commonly used protein precipitation methods for plasma samples:
-
Organic Solvent Precipitation: (e.g., Acetonitrile, Methanol, Acetone)
-
Acid Precipitation: (e.g., Trichloroacetic Acid - TCA)
Data Presentation: Comparison of Common Precipitation Agents
The selection of a precipitation agent can significantly impact protein removal efficiency and the recovery of the target analyte. The following table summarizes quantitative data from various studies to facilitate a comparison between different methods.
| Precipitating Agent | Typical Solvent:Plasma Ratio (v/v) | Protein Removal Efficiency | Advantages | Disadvantages |
| Acetonitrile (ACN) | 3:1 to 5:1[2][3] | ~93%[4] | Efficient protein removal, produces large protein particulates for easy filtration.[2] | May cause analyte loss due to co-precipitation.[1] |
| Methanol (MeOH) | 4:1 to 10:1[5] | ~89% - 98%[4][6] | High protein removal efficiency, suitable for a wide range of analytes.[7] | Can produce fine precipitates that are difficult to filter.[2] |
| Acetone | 4:1[8][9][10] | High, comparable to other organic solvents.[11] | Effective for concentrating dilute protein samples.[9][12] | Precipitated proteins can be difficult to resolubilize.[9][12][13] |
| Trichloroacetic Acid (TCA) | 1:4 (20% final concentration)[14][15] | Highly effective.[13] | Very efficient protein precipitation.[13] | Denatures proteins, can be corrosive, and may require removal before analysis.[1][13][16] |
Experimental Workflow
The general workflow for protein precipitation of plasma samples is a straightforward process involving the addition of a precipitating agent, incubation, and separation of the precipitated proteins from the supernatant containing the analyte of interest.
Experimental Protocols
The following are detailed protocols for the most common protein precipitation methods. It is recommended to optimize these protocols for your specific application and analyte.
Protocol 1: Acetonitrile (ACN) Precipitation
This protocol is suitable for a wide range of small molecule analyses from plasma.
Materials:
-
Plasma sample
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes (acetone compatible)
-
Vortex mixer
-
Microcentrifuge (capable of >10,000 x g)
Procedure:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[3]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample on ice or at 4°C for 10-20 minutes to facilitate complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS analysis or further processed as required.[3]
Protocol 2: Methanol (MeOH) Precipitation
This protocol is another common method for precipitating plasma proteins.
Materials:
-
Plasma sample
-
Ice-cold Methanol (MeOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 400 µL of ice-cold methanol to the plasma sample (a 4:1 ratio of MeOH to plasma).[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at -20°C for at least 2 hours to allow for complete protein precipitation.[13]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
Protocol 3: Trichloroacetic Acid (TCA) Precipitation
TCA is a highly effective precipitating agent, but care must be taken due to its corrosive nature.
Materials:
-
Plasma sample
-
100% (w/v) Trichloroacetic Acid (TCA) stock solution
-
Ice-cold Acetone
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To 1 mL of plasma sample, add 250 µL of 100% TCA stock solution to achieve a final concentration of 20%.[14][15]
-
Vortex the mixture immediately and thoroughly.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[14][15]
-
Carefully decant the supernatant.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone and vortexing briefly. This step helps to remove any residual TCA.[14][15]
-
Centrifuge again at 14,000 rpm for 5 minutes.
-
Discard the acetone wash and allow the pellet to air dry. Do not over-dry as it can make the pellet difficult to redissolve.
-
Resuspend the pellet in a buffer suitable for your downstream application.
Protocol 4: Acetone Precipitation
This method is particularly useful for concentrating proteins from a dilute sample.
Materials:
-
Plasma sample
-
Ice-cold Acetone
-
Acetone-compatible microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To your plasma sample, add four volumes of ice-cold acetone.[8][9][10]
-
Vortex the mixture and incubate at -20°C for at least 60 minutes.[9][10][12] For very dilute samples, overnight incubation may be necessary.[10]
-
Centrifuge the sample at 13,000-15,000 x g for 10 minutes.[9][12]
-
Carefully decant the supernatant without disturbing the pellet.
-
Allow the pellet to air dry for a short period.
-
Resuspend the pellet in an appropriate buffer for your downstream analysis.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the choice of precipitation method and its impact on the final analytical outcome. The selection of a specific protocol influences protein removal efficiency and analyte recovery, which in turn affects the quality and reliability of the data obtained from downstream analysis.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. Csapadékképzési eljárások [sigmaaldrich.com]
- 14. its.caltech.edu [its.caltech.edu]
- 15. scribd.com [scribd.com]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Troubleshooting matrix effects in albendazole LC-MS/MS analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of albendazole and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my albendazole analysis?
A1: Matrix effects are the alteration of ionization efficiency for the target analyte by co-eluting compounds from the sample matrix.[1][2] In LC-MS/MS analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results for albendazole.[1] These effects are a significant concern in bioanalytical methods and must be evaluated during method development and validation.[1]
Q2: I'm observing poor reproducibility and accuracy in my albendazole quantification. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[1] Endogenous components of biological matrices, such as phospholipids and proteins, are common sources of these interferences.[1][3] It is crucial to implement strategies to minimize or correct for these effects.
Q3: How can I minimize matrix effects in my albendazole LC-MS/MS method?
A3: There are several strategies to mitigate matrix effects:
-
Effective Sample Preparation: Implementing a robust sample cleanup procedure is the first and most critical step. Techniques like Solid Phase Extraction (SPE) are highly effective at removing interfering matrix components.[4][5][6][7]
-
Chromatographic Separation: Optimizing your HPLC or UHPLC method to separate albendazole and its metabolites from co-eluting matrix components can significantly reduce interference.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS, such as albendazole-d3, is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing reliable correction during data analysis.[4][8]
Q4: What is the best sample preparation technique to reduce matrix effects for albendazole in plasma?
A4: Solid Phase Extraction (SPE) is a widely used and effective technique for extracting albendazole and its metabolites from plasma while minimizing matrix effects.[4][5][6][7] SPE cartridges, such as those with a polymeric sorbent like Strata™-X, can effectively remove phospholipids and other interfering substances.[3][4] Other techniques like protein precipitation can be simpler but may be less effective at removing all matrix components.[6][9]
Troubleshooting Guide
Issue 1: Low Analyte Recovery
If you are experiencing low recovery for albendazole or its metabolites, consider the following:
-
Suboptimal SPE Protocol: Review your SPE procedure, including the conditioning, loading, washing, and elution steps. Ensure the chosen sorbent and solvents are appropriate for the chemical properties of albendazole.
-
Inefficient Protein Precipitation: If using protein precipitation, ensure complete precipitation and that the analyte is not being co-precipitated.
-
Analyte Adsorption: Albendazole may adsorb to container surfaces. Consider using low-adsorption tubes and pipette tips.
Issue 2: Significant Ion Suppression or Enhancement
To address significant ion suppression or enhancement, follow this workflow:
Caption: Troubleshooting workflow for matrix effects.
Issue 3: Inconsistent Results Between Samples
Inconsistent results often point to variable matrix effects between different sample lots.
-
Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[4][8] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate normalization.
References
- 1. eijppr.com [eijppr.com]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of albendazole and its metabolites in fish muscle tissue by stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Albendazole sulfoxide-D3 in biological samples
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Albendazole sulfoxide-D3 in biological samples. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solution?
A1: For optimal stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are:
-
-80°C for up to 6 months.[1]
-
-20°C for up to 1 month.[1] Stock solutions prepared in methanol have also been found to be stable for at least 13 days when stored at 5°C.[2]
Q2: What are the recommended storage conditions for biological samples (e.g., plasma, blood) containing this compound?
A2: Long-term stability in human plasma has been established for at least 139 days at -70°C.[2] For other matrices and durations, studies have confirmed stability for at least two months at -80°C in plasma, blood, and dried-blood spots (DBS).[3][4]
Q3: Is this compound stable through multiple freeze-thaw cycles?
A3: Yes. Albendazole sulfoxide and its deuterated internal standard are stable for at least five freeze-thaw cycles in human plasma when frozen at -70°C.[2] Another study confirmed stability for three freeze-thaw cycles in plasma and blood with an accuracy of ±11% versus the nominal value and a precision (CV) of <8.2%.[3][4]
Q4: How long is this compound stable on the benchtop or in an autosampler?
A4: The analyte demonstrates good short-term stability. It is stable on the benchtop in human plasma for at least 16 hours.[2] In processed (extracted) samples, it is stable in the autosampler at 4°C for at least 72 hours and for a minimum of 50 hours under other tested conditions.[2][4]
Q5: What are the primary degradation pathways for Albendazole sulfoxide?
A5: Albendazole sulfoxide is a metabolite of Albendazole and can be further oxidized to the pharmacologically inactive Albendazole sulfone.[5][6] Forced degradation studies show that oxidation is a primary degradation route, which is strongly influenced by temperature.[7] Hydrolysis can also occur, particularly in alkaline conditions at high temperatures.[7] Exposure to UV radiation in the presence of an oxidizing agent like H2O2 can also accelerate degradation.[8][9]
Quantitative Stability Data Summary
The following tables summarize stability data for Albendazole sulfoxide (ABZSO) and its deuterated analogs in various biological matrices under different experimental conditions.
Table 1: Stock and Working Solution Stability
| Analyte/Solvent | Storage Temperature | Duration | Stability Finding |
| ABZSO-D3 Stock | -80°C | 6 months | Stable[1] |
| ABZSO-D3 Stock | -20°C | 1 month | Stable[1] |
| ABZ & ABZSO in Methanol | 5°C | 13 days | Unchanged[2] |
| ABZ & ABZSO in Methanol | 25°C (Room Temp.) | 17 hours | Unchanged[2] |
Table 2: Stability in Biological Matrices
| Matrix | Stability Test | Temperature | Duration | Stability Finding (Accuracy %) |
| Human Plasma | Bench-Top | Room Temperature | 16 hours | Within ±6% of initial concentration[2] |
| Human Plasma | Autosampler | Not Specified | 50 hours | Stable (within ±6% of initial concentration)[2] |
| Plasma, Blood | Autosampler | 4°C | 72 hours | 93.4% - 110%[4] |
| Human Plasma | Freeze-Thaw | -70°C | 5 cycles | Within ±6% of initial concentration[2] |
| Plasma, Blood | Freeze-Thaw | Not Specified | 3 cycles | Within ±11% of nominal value[4] |
| Human Plasma | Long-Term | -70°C | 139 days | 99.06% - 102.45%[2] |
| Plasma, Blood, DBS | Long-Term | -80°C | 2 months | 87.0% - 110%[3][4] |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Problem: Low or inconsistent analyte signal.
| Potential Cause | Troubleshooting Action |
| Sample Degradation | Ensure samples were consistently stored at -70°C or -80°C and not left on the benchtop for more than 16 hours before processing.[2] Verify that samples have not undergone more than five freeze-thaw cycles.[2] |
| Stock Solution Degradation | Prepare fresh stock and working solutions if they have been stored beyond the recommended periods (e.g., >1 month at -20°C).[1] Aliquot new stock solutions to minimize handling. |
| Extraction Inefficiency | The recovery of Albendazole sulfoxide from plasma using Solid Phase Extraction (SPE) is typically around 88%.[2][10] If using protein precipitation, ensure complete protein removal. Verify the pH of your extraction buffers. |
| Matrix Effects | Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[2] Using a deuterated internal standard like this compound should help correct for this. |
Problem: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Action |
| Analyte Degradation | An unexpected peak could correspond to a degradation product, such as Albendazole sulfone.[5][7] Check the mass transition for this compound to confirm its identity. Review sample handling and storage procedures to prevent further degradation. |
| Interference from Matrix | Co-eluting endogenous components from the biological matrix can cause interference. Optimize the chromatographic method (e.g., adjust the gradient, change the column) to improve separation.[11] |
| Carryover | If a high concentration sample is followed by a low one, carryover can occur. Implement a robust needle wash protocol in your LC system, for instance, using methanol-water (9:1) with 0.1% formic acid.[11] |
Visual Guides and Workflows
Analyte Degradation Pathway
Caption: Metabolic pathway of Albendazole.
General Experimental Workflow for Stability Assessment
Caption: Workflow for assessing analyte stability in biological samples.
Troubleshooting Logic for Low Analyte Signal
Caption: Decision tree for troubleshooting low signal issues.
Detailed Experimental Protocols
This section outlines a typical protocol for validating the stability of this compound in human plasma using LC-MS/MS.
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO.[11] Store at -20°C or -80°C.[1]
-
Working Solutions: Prepare serial dilutions of the stock solution in methanol or acetonitrile:water (50:50, v/v) to create working solutions for spiking into the plasma.[2][12]
Sample Preparation and Stability Assessment
This protocol is based on methods utilizing solid-phase extraction (SPE).[2][13]
-
Spiking: Spike blank human plasma with a known concentration of this compound from a working solution.
-
Baseline (T0) Samples: Immediately process a set of freshly spiked samples to establish the baseline concentration.
-
Stability Samples: Aliquot the remaining spiked plasma into separate tubes for each stability test:
-
Freeze-Thaw Stability: Store samples at -70°C or -80°C for 24 hours, then thaw unassisted at room temperature. Repeat for the desired number of cycles (e.g., 3-5).[2][4][12]
-
Bench-Top Stability: Keep samples at room temperature for a defined period (e.g., 16 hours) before processing.[2]
-
Long-Term Stability: Store samples at -70°C or -80°C for the desired duration (e.g., 30, 90, or 140 days).[2][4]
-
Autosampler Stability: Process samples, extract the analyte, and leave the resulting vials in the autosampler at a controlled temperature (e.g., 4°C) for a defined period (e.g., 72 hours) before injection.[4]
-
Sample Extraction (Solid Phase Extraction - SPE)
-
Cartridge Conditioning: Condition SPE cartridges (e.g., Strata™-X) with 1.0 mL of methanol followed by 1.0 mL of water.[2]
-
Sample Loading: Load 100 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interferences, for example, with water.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as methanol or an acetonitrile-based mobile phase.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Hypurity C18, 50 mm x 4.6 mm, 5 µm) is commonly used.[2][13]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 2.0 mM ammonium acetate, often with pH adjustment.[2][13] Gradient elution may be used to achieve optimal separation.[11][14]
-
Flow Rate: A flow rate in the range of 0.6-1.0 mL/min is common.[12][15]
-
-
Mass Spectrometry Conditions:
Data Analysis
-
Calculate the concentration of this compound in each stability sample using the calibration curve prepared on the day of analysis.
-
Determine the stability by comparing the mean concentration of the stability samples to the mean concentration of the baseline (T0) samples.
-
The analyte is considered stable if the mean concentrations of the stability samples are within an acceptable range (e.g., ±15%) of the baseline samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chem.ubbcluj.ro [chem.ubbcluj.ro]
Reducing ion suppression in ESI-MS for albendazole quantification
Welcome to the technical support center for the quantification of albendazole and its metabolites using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS analysis of albendazole?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, such as albendazole, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[1][2] In complex biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[3]
Q2: What are the most common signs of ion suppression in my albendazole quantification assay?
A2: Common indicators of ion suppression include:
-
Poor reproducibility of results, especially between different sample lots.
-
Lower than expected signal intensity for your analyte.
-
Inaccurate quantification, often underestimation of the true concentration.
-
Non-linear calibration curves.
-
Peak shape distortion.
Q3: How can I assess the extent of ion suppression in my method?
A3: The matrix effect, which includes ion suppression, can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. An MF value of less than 1 indicates ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these effects, with the IS-normalized matrix factor ideally being close to 1.[4][5]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?
A4: A stable isotope-labeled internal standard is a version of the analyte (e.g., albendazole-d3) where some atoms have been replaced by their heavy isotopes. Since it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar levels of ion suppression.[6][7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[6][8]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the ESI-MS quantification of albendazole.
Issue 1: Low Signal Intensity or Complete Signal Loss for Albendazole
This is a critical issue that can halt your analysis. The following workflow can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low albendazole signal.
Detailed Steps:
-
Verify MS Parameters: Ensure that the ESI source parameters are optimized for albendazole. In positive ESI mode, albendazole typically forms a protonated molecule [M+H]⁺ at m/z 266.1.[4] Check parameters like capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[9][10]
-
Evaluate Sample Preparation: Inefficient sample cleanup is a primary cause of ion suppression.
-
Protein Precipitation (PP): While simple, it may not remove all interfering substances like phospholipids.[11]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PP.[12]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[4][5][13]
-
-
Optimize Chromatography: Chromatographic separation can move albendazole away from co-eluting interferences.
-
Mobile Phase: Using mobile phases with volatile buffers like ammonium acetate or formic acid is recommended.[6][14] Avoid non-volatile buffers like phosphates.[7] High concentrations of ion-pairing agents like TFA should be avoided.[15]
-
Gradient Elution: A well-designed gradient can improve the separation of albendazole from matrix components.
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for unavoidable ion suppression. Albendazole-d3 is a commonly used SIL-IS.[4]
Issue 2: Poor Reproducibility and Accuracy
Inconsistent results across your sample set can invalidate your study. This is often linked to variable matrix effects.
Caption: Logical steps to improve assay reproducibility and accuracy.
Detailed Steps:
-
Systematically Assess Matrix Effect: Quantify the matrix effect across multiple sources of your biological matrix (e.g., plasma from different individuals) to understand its variability.
-
Enhance Sample Cleanup: If significant and variable matrix effects are observed, improve your sample preparation method. Solid-phase extraction is often superior to protein precipitation and liquid-liquid extraction in removing interfering components.[4][14]
-
Implement a SIL-IS: As mentioned previously, a SIL-IS is crucial for correcting variability introduced by the matrix.
-
Thorough Method Validation: Validate your method according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability in the matrix.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the determination of albendazole and its metabolite in human plasma.[4][5]
-
Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., albendazole-d3). Vortex for 10 seconds. Add 100 µL of 2 mM ammonium acetate and vortex for another 60 seconds.
-
SPE Cartridge Conditioning: Condition a Strata™-X (30 mg/mL) SPE cartridge by sequentially passing 1.0 mL of methanol and 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water to remove polar interferences.
-
Elution: Elute the analytes and internal standard with 1.0 mL of the mobile phase (e.g., acetonitrile:2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)).
-
Injection: Vortex the eluate and inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for albendazole quantification, demonstrating the effectiveness of different approaches in mitigating ion suppression.
Table 1: Comparison of Sample Preparation Methods and Matrix Effects
| Sample Preparation Method | Analyte(s) | Matrix | IS-Normalized Matrix Factor Range | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Albendazole & Albendazole Sulfoxide | Human Plasma | 0.985 - 1.042 | 86.03 - 89.66 | [4][5] |
| Solid-Phase Extraction (SPE) | Albendazole & Metabolites | Human Plasma | Minimal ion suppression or enhancement reported | Not explicitly stated | [12] |
| Protein Precipitation | Albendazole & Fenbendazole | Human & Ovine Plasma | 0.954 - 1.051 | Not explicitly stated | [14] |
| Ethyl Acetate Extraction | Albendazole & Metabolites | Fish Muscle | Corrected by SIL-IS | 95.3 - 113.7 | [6] |
Table 2: Optimized ESI-MS/MS Parameters for Albendazole
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][12] |
| MRM Transition (m/z) | 266.1 → 234.1 | [4][13] |
| Ion Spray Voltage | 2500 V | [4] |
| Temperature | 450 °C | [4] |
| Declustering Potential | 70 V | [4][13] |
| Collision Energy | 27 eV | [4][13] |
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of albendazole and its metabolites in fish muscle tissue by stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. researchgate.net [researchgate.net]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Highly sensitive LC-MS/MS-ESI method for simultaneous quantitation of albendazole and ricobendazole in rat plasma and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Minimizing Carryover in Albendazole LC-MS/MS Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize analyte carryover in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for albendazole and its metabolites.
Troubleshooting Guide
Use this guide to systematically identify and resolve carryover issues in your albendazole LC-MS/MS assays.
Issue: High Carryover Detected in Blank Injection After a High-Concentration Sample
The presence of albendazole or its metabolites in a blank injection immediately following a high-concentration standard or sample is a clear indicator of carryover. The acceptable level of carryover is typically defined as a response less than or equal to 20% of the response at the lower limit of quantitation (LLOQ)[1][2][3].
Troubleshooting Workflow:
Caption: A step-by-step logical workflow for troubleshooting carryover.
Step 1: Optimize the Autosampler Wash Protocol
The autosampler is a primary source of carryover[4][5]. The injection needle and valve can retain analyte, which is then introduced into subsequent injections.
-
Wash Solution Composition: The wash solvent should effectively solubilize albendazole and its metabolites. A common starting point is a mixture of water and the strong organic solvent used in your mobile phase gradient[4][5]. For basic compounds like albendazole, adding a small amount of acid (e.g., 0.1% formic acid) or base to the wash solvent can improve cleaning efficiency[6]. Experiment with different solvent compositions and strengths.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle. Modern UPLC systems often allow for pre- and post-injection washes, which can significantly reduce carryover[4][5].
| Wash Solvent Composition | Relative Carryover Reduction | Reference |
| Water:Acetonitrile (90:10) | Baseline | [4] |
| Water:Acetonitrile (50:50) | Improved | [4] |
| 100% Acetonitrile | May be less effective than mixtures | [4] |
| 100% Methanol | Variable effectiveness | [4] |
| Addition of 0.1% Formic Acid | Often improves cleaning for basic compounds | [6] |
| DMSO followed by ACN/Water | Can be effective for highly retentive compounds | [7] |
Step 2: Modify the Mobile Phase and Gradient Program
The composition of the mobile phase and the gradient elution profile can influence on-column carryover.
-
Mobile Phase Additives: The addition of competitive inhibitors or modifiers to the mobile phase can reduce analyte interaction with column hardware[1]. For albendazole analysis, mobile phases containing 0.05% formic acid in water and methanol have been used effectively[8][9].
-
Gradient Elution: Ensure your gradient is sufficient to elute all analytes from the column. A continuous high organic wash may not be as effective as cycling between high and low organic mobile phases during the column wash step[10][11]. Extending the high organic portion of the gradient or adding a high-organic wash step post-elution can help remove strongly retained compounds.
Step 3: Inspect and Maintain Hardware Components
Worn or dirty hardware can be a significant source of carryover[1][12].
-
Injector Rotor Seal and Stator: These components can develop scratches or wear over time, creating sites for analyte retention. Regular inspection and replacement are crucial[1][12].
-
Sample Loop and Tubing: Residual analyte can adhere to the inner surfaces of the sample loop and transfer tubing. Ensure these components are clean and consider replacing them if carryover persists.
-
Column Frits and Guard Column: The column itself, particularly the inlet frit and any guard column, can be a source of carryover[13].
Step 4: Investigate the Analytical Column
Different columns, even with the same stationary phase chemistry, can exhibit varying levels of carryover[10][11].
-
Column Chemistry: Consider testing columns from different manufacturers or with different stationary phases that are less likely to retain albendazole.
-
Column History: A dedicated column for a specific assay can help prevent cross-contamination.
Frequently Asked Questions (FAQs)
Q1: How do I differentiate between carryover and system contamination?
A1: A strategic sequence of injections can help distinguish between carryover and contamination[1][3].
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. mdpi.com [mdpi.com]
- 9. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Albendazole Sulfoxide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of albendazole sulfoxide, the primary active metabolite of the anthelmintic drug albendazole, against alternative analytical techniques. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate analytical method for their drug development and pharmacokinetic studies.
Introduction
Albendazole is a widely used broad-spectrum anthelmintic agent. Its efficacy is primarily attributed to its active metabolite, albendazole sulfoxide. Accurate and reliable quantification of albendazole sulfoxide in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While various analytical methods exist, LC-MS/MS has emerged as a gold standard due to its high sensitivity and selectivity. This guide will delve into the validation parameters of a typical LC-MS/MS method and compare its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a commonly used alternative.
Method Performance Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical method significantly impacts the quality and reliability of bioanalytical data. Below is a summary of the key performance characteristics of LC-MS/MS and HPLC-UV methods for the determination of albendazole sulfoxide in plasma.
| Validation Parameter | LC-MS/MS Methods | HPLC-UV Methods |
| Linearity Range | 0.2 - 2000 ng/mL[1] | 20 - 1000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 5 ng/mL[1] | 20 - 50 ng/mL[3][4] |
| Accuracy (% Bias) | Typically within ±15%[1] | Typically within ±15%[3][4] |
| Precision (% RSD) | < 15%[1] | < 15%[2][3] |
| Sample Volume | 50 - 200 µL | 500 µL or more[2] |
| Run Time | 2 - 5 minutes | 10 - 30 minutes[2] |
| Selectivity | High (mass-based) | Moderate (chromatography-based) |
| Matrix Effects | Potential for ion suppression/enhancement | Less susceptible to signal interference |
As the data indicates, LC-MS/MS methods generally offer superior sensitivity, with lower LLOQs and wider linear ranges, allowing for the quantification of albendazole sulfoxide over a broader concentration spectrum. Furthermore, the shorter run times associated with LC-MS/MS contribute to higher sample throughput, a critical factor in large-scale clinical studies. While HPLC-UV provides acceptable accuracy and precision, its lower sensitivity and longer analysis times may be limiting for certain research applications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for both LC-MS/MS and HPLC-UV analysis of albendazole sulfoxide.
LC-MS/MS Method Protocol
A sensitive and selective LC-MS/MS method for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma has been developed and validated.[1]
-
Sample Preparation: A solid-phase extraction (SPE) procedure is commonly employed. Plasma samples (100 µL) are first treated with an internal standard (e.g., a deuterated analog of the analyte) to correct for variability during sample processing and analysis. The samples are then loaded onto an SPE cartridge. After washing to remove interfering substances, the analytes are eluted with an appropriate organic solvent. The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally used.
-
Injection Volume: A small injection volume, typically 5-10 µL, is sufficient.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is usually employed.
-
Detection: The analytes are detected using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
HPLC-UV Method Protocol
A validated HPLC-UV method for the simultaneous determination of albendazole and its metabolites in rat plasma provides a viable alternative to LC-MS/MS.[3][4]
-
Sample Preparation: Protein precipitation is a common and straightforward sample preparation technique for HPLC-UV analysis.[3][4] An organic solvent, such as acetonitrile or perchloric acid, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, and a portion is directly injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is frequently used.[3][4]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used for separation.[3][4]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The UV detector is set at a specific wavelength (e.g., 290 nm) where albendazole sulfoxide exhibits maximum absorbance.[3][4]
-
Visualizing the Workflow and Comparison
To better illustrate the processes and performance differences, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of an LC-MS/MS method.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
A Head-to-Head Battle: Unpacking SPE and LLE for Albendazole Extraction
For researchers, scientists, and drug development professionals, the efficient extraction of albendazole from complex matrices is a critical first step in analysis. The two most common techniques employed for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This guide provides an objective comparison of their performance for albendazole extraction, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.
The choice between SPE and LLE for albendazole extraction hinges on a variety of factors including the sample matrix, the required level of cleanliness, desired recovery, and throughput needs. While both methods have their merits, a close examination of their performance metrics reveals key differences.
Performance Snapshot: SPE vs. LLE for Albendazole
Solid-Phase Extraction often emerges as the superior technique in terms of recovery, consistency, and reduced matrix effects for albendazole and its metabolites.[1][2] Liquid-Liquid Extraction, while a well-established and cost-effective method, can be more labor-intensive and may yield lower and more variable recoveries.[2][3]
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Recovery of Albendazole | 86.03% - 89.66% (in human plasma)[1] | ~62% - 78% (in human plasma)[1] | SPE generally provides higher and more consistent recoveries for albendazole. |
| Recovery of Albendazole Sulfoxide | 88.25% (in human plasma)[1] | Not explicitly stated in direct comparison, but LLE can be effective. | SPE demonstrates high recovery for the primary active metabolite. |
| Precision (%RSD) | 1.11% - 6.64% (intra and inter-day precision for albendazole)[1] | Generally higher variability can be expected compared to SPE.[2] | SPE offers better reproducibility and lower variability between samples. |
| Limit of Detection (LOD) | As low as 0.1 ng/L for albendazole.[4] | Can be comparable to SPE, but may be limited by matrix interferences.[3] | Both techniques can achieve low detection limits, but SPE often provides cleaner extracts, enhancing sensitivity. |
| Matrix Effects | Lower matrix effects, with IS-normalized matrix factors ranging from 0.985 to 1.042.[1] | Can be more prone to matrix effects, which may impact accuracy.[2] | The cleaner extracts from SPE typically result in reduced ion suppression or enhancement in mass spectrometry-based analyses. |
| Sample Throughput | Amenable to automation, allowing for higher throughput.[3] | More manual and time-consuming, limiting the number of samples that can be processed.[3] | For large sample batches, automated SPE is significantly more efficient. |
| Solvent Consumption | Generally uses smaller volumes of organic solvents. | Requires larger volumes of organic solvents for extraction and washing steps. | SPE is considered a "greener" technique due to reduced solvent usage. |
The Underlying Methodologies
The distinct performance characteristics of SPE and LLE stem from their fundamentally different extraction principles.
Solid-Phase Extraction (SPE) Workflow
SPE utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to selectively retain the analyte of interest from a liquid sample. The process involves a series of controlled steps to isolate and purify the analyte.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Workflow
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The process involves vigorous mixing to facilitate the transfer of the analyte from one phase to the other.
Caption: A standard workflow for Liquid-Liquid Extraction (LLE).
Detailed Experimental Protocols
The following are representative protocols for the extraction of albendazole from biological matrices using SPE and LLE.
Solid-Phase Extraction (SPE) Protocol for Albendazole in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma.[1]
1. Materials:
- SPE Cartridges: Phenomenex Strata-X (30 mg/1 mL)
- Conditioning Solvent: 1.0 mL Methanol
- Equilibration Solvent: 1.0 mL Water
- Sample: 100 µL human plasma
- Washing Solution: 1.0 mL of 5% Methanol in water
- Elution Solvent: 1.0 mL of 0.5% formic acid in acetonitrile
2. Procedure:
- Conditioning: Pass 1.0 mL of methanol through the SPE cartridge.
- Equilibration: Pass 1.0 mL of water through the cartridge.
- Sample Loading: Load 100 µL of the plasma sample onto the cartridge.
- Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute the retained albendazole and its metabolites with 1.0 mL of 0.5% formic acid in acetonitrile.
- Analysis: The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE) Protocol for Albendazole in Milk
This protocol outlines a general procedure for the extraction of albendazole from milk.
1. Materials:
- Sample: 1.0 mL of milk
- Extraction Solvent: 5.0 mL of ethyl acetate
- pH Adjustment: Ammonium hydroxide (to make the sample alkaline)
2. Procedure:
- Sample Preparation: To 1.0 mL of milk in a centrifuge tube, add ammonium hydroxide to adjust the pH to alkaline.
- Extraction: Add 5.0 mL of ethyl acetate to the tube.
- Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of albendazole into the organic phase.
- Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for analysis.
Conclusion: Making the Right Choice
For the extraction of albendazole and its metabolites, Solid-Phase Extraction (SPE) generally offers a more robust, reproducible, and efficient workflow, leading to higher recoveries and cleaner extracts.[1][2] This is particularly advantageous for sensitive analytical techniques like LC-MS/MS where matrix effects can significantly impact data quality. The potential for automation also makes SPE the preferred choice for high-throughput laboratories.
Liquid-Liquid Extraction (LLE) , while being a more traditional and cost-effective method, can be a viable option when high throughput is not a primary concern and when the matrix is relatively clean. However, researchers should be aware of the potential for lower and more variable recoveries, as well as the increased likelihood of emulsion formation, which can complicate the extraction process.[2]
Ultimately, the selection between SPE and LLE should be based on a careful evaluation of the specific requirements of the study, including the nature of the sample, the desired level of data quality, and the available resources. For demanding applications requiring high accuracy, precision, and throughput, SPE presents a clear advantage in the extraction of albendazole.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of sample preparation methods; supported liquid membrane and solid phase extraction in the determination of benzimidazole anthelmintics in biological matrices by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Albendazole
In the development of pharmaceutical products, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. For a widely used anthelmintic drug like albendazole, robust and reliable bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Cross-validation of these methods ensures consistency and reliability of data when different analytical techniques are employed. This guide provides a detailed comparison of two prominent bioanalytical methods for albendazole: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This comparison is intended for researchers, scientists, and drug development professionals, offering insights into the experimental protocols and performance characteristics of each method to aid in the selection of the most appropriate technique for their specific research needs.
Comparative Performance of Bioanalytical Methods for Albendazole
The selection of a bioanalytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the quantitative performance data for a representative HPLC-PDA and an LC-MS/MS method for the analysis of albendazole and its primary metabolites, albendazole sulfoxide and albendazole sulfone, in plasma.
| Parameter | HPLC-PDA Method | LC-MS/MS Method |
| Linearity Range | 0.025 - 2.0 µg/mL | 0.25 - 200 ng/mL (Albendazole) |
| 5 - 3500 ng/mL (Albendazole Sulfoxide) | ||
| 0.5 - 500 ng/mL (Albendazole Sulfone) | ||
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | 0.25 ng/mL (Albendazole) |
| 5 ng/mL (Albendazole Sulfoxide) | ||
| 0.5 ng/mL (Albendazole Sulfone) | ||
| Accuracy (% Deviation) | ≤ 17.7% | Within ±15% of nominal values |
| Precision (% CV) | ≤ 15.1% | Coefficient of variation below 7% |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation (Ostro™ plate) |
| Run Time | 12 minutes | 4 minutes |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are the protocols for the compared HPLC-PDA and LC-MS/MS methods.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the simultaneous determination of albendazole and its metabolites in cattle plasma.[1][2][3]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6)[1][2][3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This high-throughput method is designed for the simultaneous analysis of albendazole and its metabolites in human plasma.[4]
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add an internal standard solution.
-
Precipitate proteins using a one-step extraction procedure with an Ostro™ plate.[4]
-
Collect the filtrate for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column for fast chromatography.
-
Mobile Phase: Gradient elution with an appropriate mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Flow Rate: Optimized for the specific column and gradient.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.[4]
Visualization of the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different bioanalytical methods. This process ensures that the data obtained from both methods are comparable and reliable.
Caption: Workflow for cross-validation of two bioanalytical methods.
This guide provides a foundational comparison to assist in the selection and cross-validation of bioanalytical methods for albendazole. The choice between HPLC-PDA and LC-MS/MS will ultimately depend on the specific requirements of the study, including the need for high sensitivity and throughput versus considerations of cost and accessibility of instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Simultaneous Analysis of Albendazole and its Metabolites
For researchers, scientists, and professionals in drug development, the accurate quantification of albendazole and its primary metabolites—albendazole sulfoxide and albendazole sulfone—is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comparative overview of various validated analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Validated Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, available equipment, and the nature of the biological matrix. Below is a summary of performance characteristics from various validated methods for the simultaneous determination of albendazole and its metabolites.
| Parameter | HPLC-PDA[1][2][3] | Dual Column HPLC-UV[4][5] | LC-MS/MS[6][7][8][9][10] |
| Linearity Range (µg/mL) | |||
| Albendazole (ABZ) | 0.025 - 2.0 | 0.005 - 5 | 0.0001 - 0.2 |
| Albendazole Sulfoxide (ABZSO) | 0.025 - 2.0 | 0.05 - 80 | 0.0005 - 2 |
| Albendazole Sulfone (ABZSO2) | 0.025 - 2.0 | 0.05 - 80 | 0.0001 - 0.5 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | |||
| Albendazole (ABZ) | 0.025 | 0.005 | As low as 0.0001 |
| Albendazole Sulfoxide (ABZSO) | 0.025 | 0.05 | As low as 0.0005 |
| Albendazole Sulfone (ABZSO2) | 0.025 | 0.05 | As low as 0.0001 |
| Precision (%RSD) | ≤ 15.1% | < 15% | Within ±15% |
| Accuracy (% Deviation) | ≤ 117.7% | < 15% | Within ±15% |
| Recovery (%) | Not explicitly stated | Not explicitly stated | 86.03% - 98.94% |
| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation | SPE or Protein Precipitation |
| Biological Matrix | Cattle Plasma | Rat Plasma | Human Plasma, Dried Blood Spots |
Experimental Protocols: A Closer Look
Detailed methodologies are essential for replicating and adapting these methods in your laboratory.
HPLC-PDA Method for Cattle Plasma[1][2]
-
Sample Preparation: Solid Phase Extraction (SPE) was utilized to extract the analytes from cattle plasma.[1][2]
-
Chromatographic Separation:
-
Detection: A Photodiode Array (PDA) detector was set at 292 nm.[1][2]
Dual Column HPLC-UV Method for Rat Plasma[4][5]
This method employs two different chromatographic systems to analyze albendazole and its metabolites separately.
-
Sample Preparation: Protein precipitation using 8.25% perchloric acid.[4][5]
-
For Albendazole:
-
For Albendazole Sulfoxide and Sulfone:
LC-MS/MS Method for Human Plasma[7][8][10]
-
Sample Preparation: Solid Phase Extraction (SPE) is a common technique for sample clean-up.[7][8][10]
-
Chromatographic Separation:
-
Detection: A tandem mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM) is employed for sensitive and selective detection.[8]
Visualizing the Workflow
To better understand the logical flow of method validation, the following diagram illustrates the key stages involved.
Caption: General workflow for analytical method validation.
Albendazole Metabolism
The metabolic pathway of albendazole is a key consideration in these analytical methods. The parent drug is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone.
Caption: Metabolic pathway of albendazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Albendazole: Assessing Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of albendazole, a broad-spectrum anthelmintic, is critical in pharmaceutical development, quality control, and pharmacokinetic studies. The linearity and range of an analytical method are key validation parameters that ensure the reliability of quantitative data. This guide provides a comparative assessment of various analytical techniques for albendazole quantification, with a focus on their linearity and working ranges, supported by experimental data from published studies.
Comparison of Analytical Methods
A variety of analytical methods have been developed and validated for the quantification of albendazole in different matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids. The most common techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.
The choice of method often depends on the specific application. For routine quality control of pharmaceutical formulations, the less complex and more cost-effective UV-Spectrophotometry and HPLC-UV methods are often suitable. For bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations of albendazole and its metabolites in complex biological matrices like plasma, the more sophisticated LC-MS/MS is the method of choice.
Below is a summary of the linearity and range for different analytical methods used for albendazole quantification.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | Pharmaceutical Dosage Forms | 5-100 µg/mL | 0.9998 | [1] |
| Tablet Dosage Form | 0.1-40 µg/mL | 0.9999 | [2] | |
| Bulk Drug and Impurity | 100-600 µg/ml (Albendazole) | 0.999 | [3] | |
| Cattle Plasma | 0.025-2.0 µg/mL | >0.999 | [4] | |
| Suspension Dosage Forms | 0.02-0.4 mg/ml | 0.999603 | [5] | |
| Tablet Formulations (with Levamisole) | 40-120 µg/ml | 0.9994 | [6] | |
| Plasma (Metabolites) | 0.01-2 µg/ml | 0.998-0.999 | [7] | |
| LC-MS/MS | Human Plasma | 0.200–50.0 ng/mL (ABZ) & 3.00–600 ng/mL (ABZSO) | Not Specified | [8] |
| Fish Feed and Fillet | Not Specified | >0.99 | [9] | |
| Human Plasma | 0.25–200 ng/mL (ABZ), 5–3500 ng/mL (ABZSO), 0.5–500 ng/mL (ABZSO2) | Not Specified | [10] | |
| Sheep and Human Plasma | 5-250 ng/mL | >0.9901 | [11] | |
| Human Plasma and Dried Blood Spots | 0.1–200 ng/mL (ABZ, ABZ-ON), 0.5–1000 ng/mL (ABZ-OX) | ≥0.99 | [12] | |
| UV-Spectrophotometry | Bulk Drug | 2-10 µg/ml | 0.992 | [13] |
| Bulk Drug | 5-25 µg/ml | 0.999 | [14] | |
| Tablet Dosage Form | 4-10 ppm | 0.9993 | [15] | |
| Pure Form and Formulations | 0.62-10.0 µg/mL | -0.9964 (r) | [16] | |
| Bulk, Tablet, and Suspension | 2.5-20 µg/ml | 0.9998 | [17] | |
| Pharmaceutical Formulation (with Ivermectin) | 5-40 µg/ml | Not Specified | [18] | |
| Bulk Drug and Tablets | 8.0-240 µg mL-1 (Method A) & 2.4-42 µg mL-1 (Method B) | Not Specified | [19] |
ABZ = Albendazole, ABZSO = Albendazole Sulfoxide, ABZ-ON = Albendazole Sulfone, ABZ-OX = Albendazole Sulfoxide, PR = Probenecid
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are protocols for the key analytical methods cited.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Method for Pharmaceutical Dosage Forms [1]
-
Mobile Phase: A mixture of purified water with 0.7% acetic acid and ethanol (78:22, v/v).
-
Column: CN Phenomenex Luna (250 x 4.60 mm, 5 µm particle size).
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 318 nm.
-
Retention Time: 4.26 minutes.
-
-
Method for Tablet Dosage Forms [2]
-
Mobile Phase: Acetonitrile and water (containing 0.4% triethylamine adjusted to pH 3.6 with 5% orthophosphoric acid) in a 46:54 ratio.
-
Column: RP C-18.
-
Internal Standard: Mebendazole.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Method for Human Plasma [8]
-
Sample Preparation: Solid phase extraction (SPE) from 100 µL human plasma.
-
Column: Hypurity C18.
-
Mobile Phase: Acetonitrile-2.0 mM ammonium acetate, pH 5.0 (80:20, v/v).
-
Ionization Mode: Positive ionization.
-
-
Method for Human Plasma and Dried Blood Spots [12]
-
Sample Preparation: Solid-phase extraction.
-
Column: Acquity ®BEH C18 UPLC column (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and 0.05% formic acid in methanol (B).
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
3. UV-Visible Spectrophotometry
-
Method for Bulk Drug [13]
-
Solvent: Methanolic distilled water.
-
Wavelength Range for Area Under Curve (AUC): 200-400 nm.
-
λmax: 294.60 nm.
-
-
Method for Bulk, Tablet, and Suspension Forms [17]
-
Solvent: Methanolic glacial acetic acid solution.
-
λmax: 235 nm.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of albendazole in a pharmaceutical tablet formulation using HPLC-UV.
Caption: Workflow for Albendazole Quantification by HPLC-UV.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. veterinarypharmacon.com [veterinarypharmacon.com]
- 6. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS methods for albendazole analysis in feed and its metabolite residues in fish fillet and a leaching study in feed after an alternative procedure for drug incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. a-high-throughput-lc-ms-ms-method-for-simultaneous-analysis-of-albendazole-albendazole-sulfoxide-and-albendazole-sulfone-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
- 11. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 12. mdpi.com [mdpi.com]
- 13. jddtonline.info [jddtonline.info]
- 14. iajps.com [iajps.com]
- 15. researchgate.net [researchgate.net]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. academicjournals.org [academicjournals.org]
- 18. rroij.com [rroij.com]
- 19. scielo.br [scielo.br]
A Comparative Guide to Inter-day and Intra-day Precision and Accuracy of Albendazole Assays
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of albendazole (ABZ) and its metabolites is critical for pharmacokinetic, bioequivalence, and quality control studies. This guide provides an objective comparison of commonly employed analytical methods for albendazole assays, focusing on inter-day and intra-day precision and accuracy, supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The selection of an analytical method for albendazole quantification is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most prevalent techniques. The following tables summarize the inter-day and intra-day precision and accuracy data from various studies.
Precision is expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV), which indicates the degree of scatter of the measurements. Accuracy is typically reported as the percentage of recovery or bias, reflecting how close the measured value is to the true value.
LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for determining albendazole and its primary active metabolite, albendazole sulfoxide (ABZSO), in biological matrices.
| Analyte(s) | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Recovery/Bias) | Inter-day Accuracy (%Recovery/Bias) | Reference |
| ABZ & ABZSO | Human Plasma | 1.11 - 6.64 | 1.11 - 6.64 | 95.40 - 105.59 | 95.40 - 105.59 | [1][2][3] |
| ABZ, ABZ-OX, ABZ-ON | Human Plasma | 3.5 - 13.9 | 3.5 - 13.9 | -14.8 to 13.0 (%bias) | -14.8 to 13.0 (%bias) | [4][5] |
| ABZ, ABZ-OX, ABZ-ON, PR | Human Plasma & DBS | 0.6 - 14.9 | 0.6 - 14.9 | Within ±15% | Within ±15% | [6] |
| ABZ & ABZSO | Human & Ovine Plasma | <12.9 | <12.9 | <12.7 (%bias) | <12.7 (%bias) | [7] |
HPLC-PDA/UV Methods
High-performance liquid chromatography with a photodiode array (PDA) or UV detector is a more accessible and cost-effective technique, suitable for quality control of pharmaceutical formulations and can be applied to biological samples, though often with less sensitivity than LC-MS/MS.
| Analyte(s) | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Deviation) | Inter-day Accuracy (%Deviation) | Reference |
| ABZ, ABZSO, ABZSO₂ | Cattle Plasma | 1.2 - 14.5 (ABZ), 0.8 - 15.1 (ABZSO), 0.4 - 10.7 (ABZSO₂) | 1.2 - 14.5 (ABZ), 0.8 - 15.1 (ABZSO), 0.4 - 10.7 (ABZSO₂) | 82.8 - 112.7 (ABZ), 85.3 - 117.7 (ABZSO), 93.3 - 114.1 (ABZSO₂) | 82.8 - 112.7 (ABZ), 85.3 - 117.7 (ABZSO), 93.3 - 114.1 (ABZSO₂) | [8][9][10] |
| ABZ & Ivermectin | Tablets | 0.4 | Not Reported | Not Reported | Not Reported | [11] |
UPLC-MS/MS Methods
Ultra-performance liquid chromatography tandem mass spectrometry offers faster analysis times and improved resolution compared to conventional HPLC, while maintaining high sensitivity and selectivity.
| Analyte(s) | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |
| ABZ, ABZSO, ABZSO₂, ABZSO₂-NH₂ | Silkworm Hemolymph | 0.2 - 7.6 | 0.2 - 7.6 | -9.9 to 7.8 | -9.9 to 7.8 | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the key analytical methods.
LC-MS/MS Method for Albendazole and Albendazole Sulfoxide in Human Plasma[1][2][3]
-
Sample Preparation: Solid Phase Extraction (SPE) was utilized to prepare the samples from 100 µL of human plasma. Deuterated internal standards for both albendazole and albendazole sulfoxide were used.
-
Chromatography: A Hypurity C18 column (50 mm × 4.6 mm, 5 µm) was used for chromatographic separation.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a ratio of 80:20 (v/v) was employed.
-
Detection: Mass spectrometry was performed in the positive ionization mode.
HPLC-PDA Method for Albendazole and its Metabolites in Cattle Plasma[8][9][10]
-
Sample Preparation: Solid Phase Extraction (SPE) was performed.
-
Chromatography: An XBridge® C18 column (4.6 mm × 250 mm, 5 µm) was used for separation.
-
Mobile Phase: A gradient elution of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6) was used at a flow rate of 1.2 mL/min.
-
Detection: A PDA detector was set at a wavelength of 292 nm.
UPLC-MS/MS Method for Albendazole and its Metabolites in Silkworm Hemolymph[12]
-
Sample Preparation: Liquid-liquid extraction was used for sample preparation.
-
Chromatography: Ultrafast Liquid Chromatography (UFLC) was employed for separation.
-
Detection: A tandem triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring (MRM) mode was used for quantification. The precursor-to-product ion transitions monitored were m/z 266.100 to 234.100 for albendazole, m/z 282.200 to 208.100 for albendazole sulfoxide, m/z 298.200 to 159.100 for albendazole sulfone, and m/z 240.200 to 133.100 for albendazole amino sulfone.
Visualizing the Bioanalytical Workflow
To provide a clearer understanding of the steps involved in a typical bioanalytical method validation for an albendazole assay, the following workflow diagram is presented.
Caption: Experimental workflow for albendazole bioanalytical method validation.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C18 Columns for the Chromatographic Separation of Albendazole
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal C18 column for high-performance liquid chromatography (HPLC) analysis of albendazole and its related substances.
The accurate and reliable separation of albendazole from its metabolites and impurities is critical in pharmaceutical quality control and research. The C18 stationary phase is the most widely used chemistry for reversed-phase HPLC, offering robust and versatile performance. However, not all C18 columns are created equal. Subtle differences in silica purity, particle size, pore size, surface area, carbon load, and end-capping technology can significantly impact selectivity, resolution, and peak shape. This guide provides a comparative analysis of various C18 columns used for albendazole separation, supported by experimental data from published studies.
Comparative Performance of Different C18 Columns
The selection of an appropriate C18 column is a crucial step in method development for albendazole analysis. The following table summarizes the performance of several commercially available C18 columns as reported in various studies. This data is intended to provide a comparative overview to aid in column selection.
| Column Name | Dimensions (mm) & Particle Size (µm) | Key Performance Characteristics for Albendazole Separation | Reference |
| Zorbax Eclipse Plus C18 | 50 x 2.1, 1.8 | Demonstrated superior peak efficiencies and asymmetry values in a comparative study. Achieved the best experimental resolution (Rs = 4.43) for critical peak pairs of albendazole and its impurities.[1] | [1] |
| Poroshell 120 EC-C18 | 50 x 2.1, 2.7 | Core-shell particle technology resulted in significantly lower backpressure, which is advantageous for routine use. However, it yielded a lower maximum achievable critical resolution (Rs = 1.66) compared to the Zorbax column under the tested conditions.[1] | [1] |
| ACE Excel C18-PFP | 50 x 2.1, 1.7 | Offers alternative selectivity due to its pentafluorophenyl (PFP) phase, which can be beneficial for problematic separations on standard C18 columns.[1] | [1] |
| Enable C18 | 250 x 4.6, 5 | Successfully used for the estimation of albendazole in rat plasma, with a retention time of 3.7 minutes.[2] | [2] |
| Phenomenex C18 Luna | 250 x 4.6, 5 | Employed for the separation of albendazole metabolites (sulfoxide and sulfone) in rat plasma, demonstrating good peak shape and resolution.[2][3] | [2][3] |
| Nucleosil C18 | 250 x 4.6, 5 | Effectively used for the separation of albendazole and its impurity, oxibendazole, with a retention time of 6.40 minutes for the impurity.[4][5][6] | [4][5][6] |
| YMC Symmetry C18 | 250 x 4.6, 5 | Utilized in a stability-indicating HPLC method for the simultaneous determination of albendazole and its impurities in tablet formulations.[7] | [7] |
| ACQUITY UPLC® BEH C18 | 100 x 2.1, 1.7 | Selected for the simultaneous determination of albendazole and its three metabolites in animal tissue, providing sharp, symmetric peaks and optimal separation within a 6-minute analysis time.[8] | [8] |
| XBridge® C18 | 250 x 4.6, 5 | Used for the separation of albendazole and its metabolites with gradient elution, demonstrating linearity and precision.[9] | [9] |
Experimental Workflow for Albendazole HPLC Analysis
The following diagram illustrates a typical experimental workflow for the analysis of albendazole using HPLC with a C18 column.
Caption: A generalized workflow for the HPLC analysis of albendazole.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed experimental protocols from the cited literature for the separation of albendazole on different C18 columns.
1. Method for Albendazole and Related Substances (Zorbax Eclipse Plus C18) [1]
-
Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM aqueous sodium acetate buffer, pH 4.2
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: A gradient elution was performed. For specific gradient programs, refer to the source.
-
Flow Rate: 0.5 mL/min
-
Temperature: Varied during method development (e.g., 35°C)
-
Detection: UV detection (wavelength not specified in the abstract)
-
Injection Volume: Not specified in the abstract
2. Method for Albendazole in Rat Plasma (Enable C18) [2]
-
Column: Enable C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: Not specified
-
Temperature: Not specified
-
Detection: UV at 225 nm
-
Internal Standard: Praziquantel
3. Method for Albendazole Metabolites in Rat Plasma (Phenomenex C18 Luna) [2]
-
Column: Phenomenex C18 Luna (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer (20 mM) (20:25:55, v/v/v), pH 6.9
-
Flow Rate: Not specified
-
Temperature: Not specified
-
Detection: UV at 290 nm
-
Internal Standard: Oxfendazole
4. Method for Albendazole and Impurities (Nucleosil C18) [4][5]
-
Column: Nucleosil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM potassium phosphate, pH adjusted to 2.03 with orthophosphoric acid.
-
Elution: Gradient elution
-
Flow Rate: 1 mL/min
-
Temperature: Not specified
-
Detection: UV at 235 nm
5. Method for Albendazole and Metabolites in Tissue (ACQUITY UPLC® BEH C18) [8]
-
Column: ACQUITY UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: 31% Acetonitrile and 69% aqueous solution (containing 0.2% formic acid and 0.05% triethylamine)
-
Flow Rate: 0.25 mL/min
-
Temperature: 35°C
-
Detection: Fluorescence Detection (FLD)
Conclusion
The choice of a C18 column for albendazole separation depends on the specific analytical goal. For high-throughput analysis and superior resolution of closely eluting impurities, modern sub-2 µm or core-shell particle columns like the Zorbax Eclipse Plus C18 and ACQUITY UPLC® BEH C18 offer significant advantages. For routine analysis where lower backpressure is a priority, a core-shell column such as the Poroshell 120 EC-C18 may be a suitable option, albeit with a potential trade-off in resolution. Traditional fully porous 5 µm columns like the Phenomenex C18 Luna , Nucleosil C18 , and YMC Symmetry C18 remain robust and reliable choices for various applications, including the analysis of albendazole in different matrices. When standard C18 columns fail to provide adequate separation, columns with alternative selectivity, such as the ACE Excel C18-PFP , should be considered. It is always recommended to screen a few different C18 columns during method development to identify the optimal stationary phase for a specific separation challenge.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC method development and validation of Albendazole and its impurity | BIO Web of Conferences [bio-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Simultaneous Determination of Albendazole and Its Three Metabolites in Pig and Poultry Muscle by Ultrahigh-Performance Liquid Chromatography-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Albendazole Sulfoxide-D3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Albendazole sulfoxide-D3, a deuterated analog of Albendazole sulfoxide. The following procedures are based on the known hazards of Albendazole sulfoxide and general best practices for handling deuterated compounds.
Hazard Identification and Safety Precautions
Albendazole sulfoxide is classified with several health hazards. While specific data for the D3 variant is not available, it is prudent to handle it with the same precautions as the parent compound. The primary hazards include:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4][5]
-
Reproductive Toxicity: Suspected of damaging the unborn child.[1][2][3][5][6]
-
Specific Target Organ Toxicity: May cause damage to organs (gastrointestinal tract, central nervous system, immune system, liver) through single or repeated oral exposure.[1][3][6]
Precautionary Statements:
-
Do not handle until all safety precautions have been read and understood.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Contaminated work clothing must not be allowed out of the workplace.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is best practice, especially when handling potent compounds. Change gloves frequently and immediately if contaminated.[6] |
| Body | Laboratory coat or disposable gown | A buttoned lab coat is a minimum requirement. For tasks with a higher risk of splashes or aerosol generation, a disposable gown provides better protection. |
| Eyes/Face | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8] |
| Respiratory | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9] |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood or a powder containment hood.
2. Handling Procedures:
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
When weighing the solid, use a microbalance within a containment enclosure if possible.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[4]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials into a sealed, labeled waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 299.38 g/mol | N/A |
| Appearance | Solid crystalline powder | [7] |
| Melting Point | 209°C (408.2°F) (for Albendazole) | [4][7] |
| Flash Point | > 93.3°C (200°F) (for Albendazole) | [7] |
Note: Specific physical and chemical properties for the D3 variant may vary slightly.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. merck.com [merck.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. venable.com [venable.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
